Cas no 1314977-44-0 (Bis(Methylamino)methylideneurea)

Bis(Methylamino)methylideneurea 化学的及び物理的性質

名前と識別子

-

- Urea, N-[(methylamino)(methylimino)methyl]-

- Bis(Methylamino)methylidene]urea

- Azacitidine Impurity 13Q: What is Azacitidine Impurity 13 Q: What is the CAS Number of Azacitidine Impurity 13

- N-[(Methylamino)(methylimino)methyl]- Urea

- Bis(Methylamino)methylideneurea

-

- インチ: 1S/C4H10N4O/c1-6-4(7-2)8-3(5)9/h1-2H3,(H4,5,6,7,8,9)

- InChIKey: IZRKJLYCWDGEBX-UHFFFAOYSA-N

- ほほえんだ: N(C(NC)=NC)C(N)=O

じっけんとくせい

- 密度みつど: 1.26±0.1 g/cm3(Predicted)

- 酸性度係数(pKa): 17.12±0.70(Predicted)

Bis(Methylamino)methylideneurea 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M118820-10mg |

[Bis(Methylamino)methylidene]urea |

1314977-44-0 | 10mg |

$155.00 | 2023-05-18 | ||

| TRC | M118820-100mg |

[Bis(Methylamino)methylidene]urea |

1314977-44-0 | 100mg |

$ 1200.00 | 2023-09-07 | ||

| TRC | M118820-50mg |

[Bis(Methylamino)methylidene]urea |

1314977-44-0 | 50mg |

$620.00 | 2023-05-18 |

Bis(Methylamino)methylideneurea 関連文献

-

Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065

-

Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119

-

George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545

-

Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221

-

Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237

-

Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879

Bis(Methylamino)methylideneureaに関する追加情報

Bis(Methylamino)methylideneurea (CAS 1314977-44-0): A Comprehensive Technical Overview

Bis(Methylamino)methylideneurea (CAS 1314977-44-0) is a specialized organic compound that has garnered significant attention in various industrial and research applications. This urea derivative exhibits unique chemical properties that make it valuable in multiple fields, from material science to specialty chemical formulations. With the increasing demand for high-performance chemical intermediates, understanding this compound's characteristics and applications becomes crucial for professionals across industries.

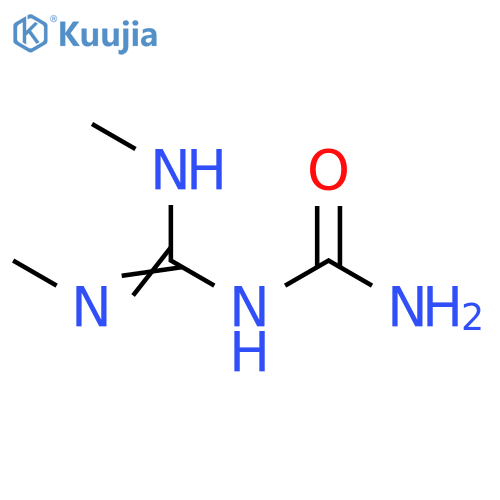

The molecular structure of Bis(Methylamino)methylideneurea features two methylamino groups attached to a methylideneurea core, creating a versatile building block for more complex molecules. Recent studies highlight its potential as a crosslinking agent in polymer chemistry, where researchers are exploring its ability to enhance material durability while maintaining flexibility - a key requirement in modern advanced material development.

In pharmaceutical research, Bis(Methylamino)methylideneurea has shown promise as a precursor molecule for drug development. Its structural features allow for various modifications, making it attractive for medicinal chemistry applications. The compound's stability under physiological conditions has prompted investigations into its potential in targeted drug delivery systems, particularly in formulations requiring controlled release mechanisms.

The agricultural sector has begun exploring Bis(Methylamino)methylideneurea derivatives as potential plant growth regulators. Early-stage research suggests these compounds may influence specific metabolic pathways in crops, offering possibilities for yield improvement and stress resistance. This aligns with current global priorities in sustainable agriculture and food security solutions.

From a commercial perspective, the market for Bis(Methylamino)methylideneurea has shown steady growth, particularly in regions with strong specialty chemical industries. Manufacturers are responding to increasing demand by optimizing production processes and developing high-purity grades for research applications. Quality control remains paramount, with analytical methods like HPLC and mass spectrometry being essential for verifying compound purity.

Environmental considerations surrounding Bis(Methylamino)methylideneurea have prompted studies into its biodegradation pathways and ecological impact. Current data suggests favorable environmental profiles for properly handled formulations, though researchers continue to investigate long-term effects as part of green chemistry initiatives.

Storage and handling of Bis(Methylamino)methylideneurea require standard laboratory precautions. The compound typically appears as a white to off-white crystalline powder with good stability under recommended storage conditions. Proper containment and temperature control help maintain its chemical integrity over extended periods.

Analytical characterization of Bis(Methylamino)methylideneurea employs various spectroscopic techniques. Nuclear magnetic resonance (NMR) provides detailed structural information, while infrared spectroscopy helps identify functional groups. These methods are crucial for quality assurance and research applications where molecular confirmation is essential.

The synthesis of Bis(Methylamino)methylideneurea typically involves controlled reactions between urea derivatives and methylamine compounds. Process optimization continues to be an area of active research, with focus on improving yields and reducing byproducts. Recent advances in catalytic methods have shown particular promise in enhancing production efficiency.

Future applications of Bis(Methylamino)methylideneurea may expand into emerging technologies. Its potential in energy storage materials and electronic components is currently under investigation, with preliminary results suggesting interesting electrochemical properties. These developments align with growing interest in novel materials for renewable energy applications.

Regulatory status of Bis(Methylamino)methylideneurea varies by region, with most jurisdictions classifying it as a standard laboratory chemical. However, users should always consult current safety data sheets and local regulations before handling or transporting the compound. Proper documentation and labeling ensure compliance with international chemical management standards.

For researchers considering Bis(Methylamino)methylideneurea in their work, numerous commercial suppliers offer the compound in various quantities and purity grades. Comparison of technical specifications between vendors is recommended to ensure product suitability for specific applications. Many suppliers now provide detailed analytical certificates with each batch.

The scientific literature contains growing references to Bis(Methylamino)methylideneurea, reflecting increasing research interest. Recent publications have explored its crystal structure, spectroscopic properties, and potential applications, contributing to a more comprehensive understanding of this versatile chemical building block.

In formulation chemistry, Bis(Methylamino)methylideneurea demonstrates excellent compatibility with various solvents and matrix materials. This characteristic makes it particularly valuable in multicomponent systems where chemical stability and predictable behavior are essential for performance consistency.

Quality control protocols for Bis(Methylamino)methylideneurea typically include multiple analytical checkpoints. Standard tests assess parameters such as melting point, solubility characteristics, and impurity profiles. These rigorous procedures ensure batch-to-batch consistency for both research and industrial applications.

As interest in specialty urea derivatives grows, Bis(Methylamino)methylideneurea stands out for its balanced combination of reactivity and stability. This dual nature makes it particularly attractive for applications requiring controlled chemical transformations, from polymer modification to pharmaceutical synthesis.

The thermal properties of Bis(Methylamino)methylideneurea have been characterized through differential scanning calorimetry and thermogravimetric analysis. These studies provide valuable data for applications involving elevated temperatures or requiring specific thermal stability profiles.

Transport considerations for Bis(Methylamino)methylideneurea generally follow standard protocols for laboratory chemicals. Proper packaging and labeling ensure safe shipment, with most carriers accepting the material when packed according to international chemical transportation guidelines.

Recent patent activity related to Bis(Methylamino)methylideneurea reflects growing commercial interest. Several applications describe novel synthesis methods and specialized formulations incorporating the compound, particularly in advanced material science and functional chemical applications.

For laboratories handling Bis(Methylamino)methylideneurea, standard personal protective equipment including gloves and safety glasses is recommended. While the compound doesn't present unusual hazards, following good laboratory practices ensures safe handling and minimizes potential exposure risks.

The future research trajectory for Bis(Methylamino)methylideneurea appears promising, with investigations expanding into nanotechnology applications and advanced material systems. Its molecular architecture offers numerous possibilities for structural modification, potentially leading to new classes of functional materials with tailored properties.

1314977-44-0 (Bis(Methylamino)methylideneurea) 関連製品

- 261172-58-1((E)-O-Demethylroxithromycin)

- 1388072-38-5(3-[3-(trifluoromethyl)phenyl]azetidin-3-ol)

- 1448027-06-2(N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-sulfonamide)

- 54397-84-1(12(S)-HHTrE)

- 2097959-93-6(6-(Thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde)

- 62124-85-0(1,1,1-Trichloro-3-pyrazin-2-ylpropan-2-ol)

- 2287272-47-1(6-bromo-1-(2-cyclopropylpropyl)-5-fluoro-1H-1,2,3-benzotriazole)

- 1823338-46-0((7-Bromoquinolin-8-yl)methanol)

- 1029776-66-6(N-(4-methoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide)

- 1810074-81-7((S)-4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride)